molecular formula C10H5NO3 B1588937 5-cyanobenzofuran-2-carboxylic Acid CAS No. 84102-75-0

5-cyanobenzofuran-2-carboxylic Acid

Cat. No.: B1588937
CAS No.: 84102-75-0
M. Wt: 187.15 g/mol
InChI Key: UJQXZANNFIHPGV-UHFFFAOYSA-N
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Description

5-Cyanobenzofuran-2-carboxylic Acid: is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are characterized by a benzene ring fused to a furan ring. The presence of a cyano group at the 5-position and a carboxylic acid group at the 2-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyanobenzofuran-2-carboxylic acid can be achieved through several methods One common approach involves the cyclization of appropriate precursors under specific conditions For instance, starting from a substituted phenol, the furan ring can be constructed through cyclization reactions involving reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product. Techniques such as crystallization and recrystallization are employed to purify the final compound.

Chemical Reactions Analysis

Types of Reactions: 5-Cyanobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

5-Cyanobenzofuran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Benzofuran-2-carboxylic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.

    5-Bromobenzofuran-2-carboxylic acid: Contains a bromine atom instead of a cyano group, leading to different reactivity and biological properties.

    5-Nitrobenzofuran-2-carboxylic acid: Contains a nitro group, which significantly alters its chemical and biological behavior.

Uniqueness: 5-Cyanobenzofuran-2-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

5-cyano-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO3/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQXZANNFIHPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437034
Record name 5-cyanobenzofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84102-75-0
Record name 5-Cyano-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84102-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-cyanobenzofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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